Cas no 350-90-3 (α-Fluorocinnamic Acid)

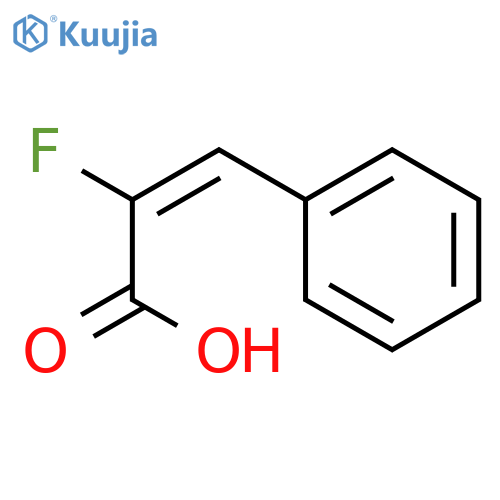

α-Fluorocinnamic Acid structure

商品名:α-Fluorocinnamic Acid

α-Fluorocinnamic Acid 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid,2-fluoro-3-phenyl-

- Alpha-Fluorocinnamic Acid

- α-FLUOROCINNAMIC ACID

- 2-Fluor-3-phenyl-propensaeure

- 2-fluoro-3-phenyl-2-propenoicaci

- 2-fluoro-3-phenyl-2-propenoicacid

- 2-Fluoro-3-phenylpropenoic acid

- A-FLUOROCINNAMIC ACID

- A-FLUOROCINNAMIC ACID CRYSTALLINE

- (2Z)-2-Fluoro-3-phenyl-2-propenoic acid

- .alpha.-Fluorocinnamic acid

- alpha-FLUORO CINNAMIC ACID

- (2Z)-2-fluoro-3-phenylprop-2-enoic acid

- EN300-376285

- A822528

- QONCEXMULRJPPY-VURMDHGXSA-

- 20397-61-9

- FGR8LT33FT

- Cinnamic acid, alpha-fluoro-

- (2Z)-2-Fluoro-3-phenylacrylic acid

- NSC-102780

- NS00041668

- 1-09-00-00237 (Beilstein Handbook Reference)

- Cinnamic acid, .alpha.-fluoro-

- MFCD00004222

- Z-2-fluoro-3-phenylpropenoic acid

- (Z)-2-Fluoro-3-phenylacrylic acid

- 2-Fluoro-3-phenyl-2-propenoic acid

- alpha-Fluorocinnamic acid, 98%

- (2Z)-2-Fluoro-3-phenyl-2-propenoic acid #

- NSC102780

- EINECS 206-508-0

- 2-fluoro-3-phenylacrylic acid

- 2-Propenoic acid, 2-fluoro-3-phenyl-, (2Z)-

- 350-90-3

- J-019864

- alpha -Fluorocinnamic acid

- BRN 2501318

- WLN: QVYFU1R

- NSC 102780

- 2-Propenoic acid, 2-fluoro-3-phenyl-

- UNII-FGR8LT33FT

- CHEMBL4064181

- InChI=1/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6-

- trans-alpha-Fluorocinnamic acid

- AKOS005255389

- CS-0269704

- Q27454816

- (Z)-2-fluoro-3-phenylprop-2-enoic acid

- α-Fluorocinnamic Acid

-

- MDL: MFCD00004222

- インチ: InChI=1S/C9H7FO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6+

- InChIKey: QONCEXMULRJPPY-VURMDHGXSA-N

- ほほえんだ: F/C(=C/C1C=CC=CC=1)/C(O)=O

計算された属性

- せいみつぶんしりょう: 166.04300

- どういたいしつりょう: 166.04300762g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 37.3

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.2247 (estimate)

- ゆうかいてん: 156-159 °C (lit.)

- ふってん: 290 °C(lit.)

- PSA: 37.30000

- LogP: 2.08160

- ようかいせい: 未確定

α-Fluorocinnamic Acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- RTECS番号:GD9080000

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S26;S37/39

α-Fluorocinnamic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F530520-100mg |

α-Fluorocinnamic Acid |

350-90-3 | 100mg |

$87.00 | 2023-05-18 | ||

| TRC | F530520-50mg |

α-Fluorocinnamic Acid |

350-90-3 | 50mg |

$75.00 | 2023-05-18 | ||

| TRC | F530520-10mg |

α-Fluorocinnamic Acid |

350-90-3 | 10mg |

$64.00 | 2023-05-18 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 163848-1G |

α-Fluorocinnamic Acid |

350-90-3 | 1g |

¥875.3 | 2023-12-10 | ||

| abcr | AB103894-1g |

alpha-Fluorocinnamic acid, 97%; . |

350-90-3 | 97% | 1g |

€161.00 | 2024-04-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F169782-1g |

α-Fluorocinnamic Acid |

350-90-3 | 98% | 1g |

¥762.90 | 2023-09-02 | |

| Cooke Chemical | S064378-1g |

α-Fluorocinnamic acid |

350-90-3 | 98% | 1g |

RMB 595.58 | 2025-02-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F169782-5g |

α-Fluorocinnamic Acid |

350-90-3 | 98% | 5g |

¥2884.90 | 2023-09-02 | |

| Ambeed | A594995-5g |

2-Fluoro-3-phenylacrylic acid |

350-90-3 | 97% | 5g |

$399.0 | 2024-04-19 | |

| abcr | AB103894-5g |

alpha-Fluorocinnamic acid, 97%; . |

350-90-3 | 97% | 5g |

€518.00 | 2024-04-17 |

α-Fluorocinnamic Acid 関連文献

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

350-90-3 (α-Fluorocinnamic Acid) 関連製品

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:350-90-3)α-Fluorocinnamic Acid

清らかである:99%

はかる:5g

価格 ($):359.0